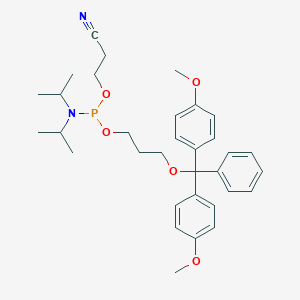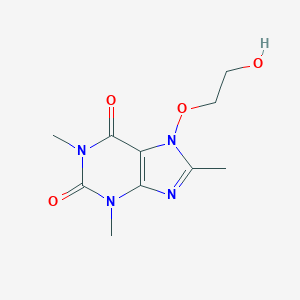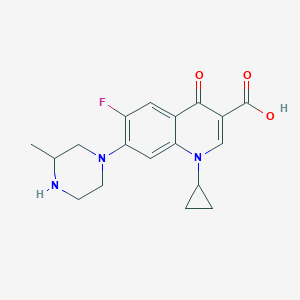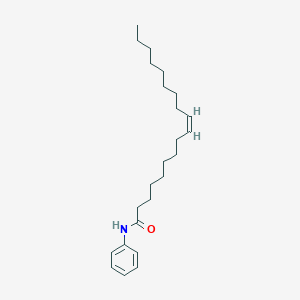
Oleanilide
Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that Oleanilide interacts with various biomolecules in the body
Cellular Effects
A study on the effects of Oleanolic Acid, a related compound, showed anti-proliferative and cytotoxic effects against human MeWo and A375 melanoma cell lines
Molecular Mechanism
It is known that this compound is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health
Preparation Methods
Oleanilide can be synthesized through various methods. One common synthetic route involves the reaction of oleic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oleanilide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Oleanilide has diverse applications in scientific research, ranging from drug discovery to material synthesis. Its unique structure and properties make it a valuable tool for exploring new avenues in various fields. In chemistry, this compound is used as a precursor for synthesizing other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. In industry, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oleanilide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that this compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Oleanilide can be compared with other similar compounds such as oleic acid anilide and oleoylanilide . These compounds share structural similarities but differ in their specific functional groups and properties. This compound’s unique structure, particularly the presence of the phenyl ring and the double bond in the octadecenamide chain, distinguishes it from other similar compounds. This uniqueness contributes to its specific reactivity and applications in scientific research .
Similar compounds include:
- Oleic acid anilide
- Oleoylanilide
- N-phenyl-9-octadecenamide
These compounds, while similar in structure, exhibit different chemical and biological properties, making this compound a distinct and valuable compound for various applications.
Properties
IUPAC Name |
(Z)-N-phenyloctadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h9-10,16-18,20-21H,2-8,11-15,19,22H2,1H3,(H,25,26)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUOCYKJOLQYQS-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031579 | |
| Record name | (Z)-N-Phenyl-9-octadeceneamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5429-85-6 | |
| Record name | Oleic acid anilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5429-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleoylanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-N-Phenyl-9-octadeceneamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleoylanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J8G54ZUQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between Oleic Acid Anilide (OAA) and the Toxic Oil Syndrome (TOS)?
A1: OAA is considered a potential causative agent of TOS. This syndrome emerged after the consumption of rapeseed oil illegally adulterated with aniline. [, , ]. OAA was found in high quantities in the implicated oil samples, leading researchers to investigate its role in the disease. [].
Q2: How does OAA impact the immune system?
A2: Studies in mice have shown that OAA exposure leads to several immunological changes, including:
- Elevated Immunoglobulin Levels: OAA treatment significantly increases IgE, IgG (and its isotypes IgG1, IgG2a, IgG2b), and IgM levels. [, ]
- Antinuclear Antibody (ANA) Production: A significant proportion of OAA-treated mice develop ANAs, indicating potential autoimmune responses. []
- Cytokine Dysregulation: OAA exposure disrupts cytokine profiles, with increased levels of G-CSF and altered expression of IL-1β, IL-6, IL-10, IFN-γ, and TNF-α observed. [, , ]
- Strain-Dependent Effects: The immune response to OAA varies between mouse strains, suggesting a role for genetic susceptibility in disease development. [] For instance, C57BL/6 mice exhibit a polyclonal B cell activation without severe symptoms, while A/J mice develop a lethal wasting disease. []
Q3: What are the potential mechanisms behind OAA-induced toxicity?
A3: Research suggests several potential mechanisms:
- Immune Dysregulation: OAA's ability to induce polyclonal B cell activation, alter cytokine profiles, and trigger ANA production points towards a central role of immune dysregulation in its toxicity. [, , ]
- NF-κB Activation: Studies have linked OAA exposure to the activation of the NF-κB pathway, particularly in the acute wasting disease observed in A/J mice. [] This activation is associated with increased expression of pro-inflammatory cytokines like IL-6 and IL-1β, further supporting the role of inflammation in OAA toxicity. []
- Genetic Susceptibility: The contrasting responses of different mouse strains to OAA highlight the importance of genetic background in determining susceptibility to its toxic effects. []
Q4: What are the implications of the observed strain-dependent effects of OAA?
A4: The differential responses to OAA observed in different mouse strains closely mirror the human experience with TOS. Some individuals developed acute, lethal symptoms, while others experienced chronic, autoimmune-like manifestations. [] This suggests that genetic factors play a crucial role in determining the severity and type of symptoms following OAA exposure.
Q5: Are there in vitro models to study OAA's effects?
A5: Yes, researchers have utilized human endothelial cells in culture to investigate the impact of OAA and its analogues on prostacyclin synthesis and fibrinolytic profiles. [] Additionally, splenocytes and T cells isolated from mice have been used to study the in vitro effects of OAA, revealing strain-dependent responses. [] These in vitro models provide valuable tools for understanding the cellular and molecular mechanisms underlying OAA's toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


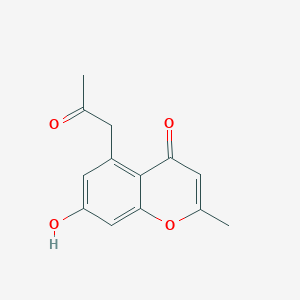
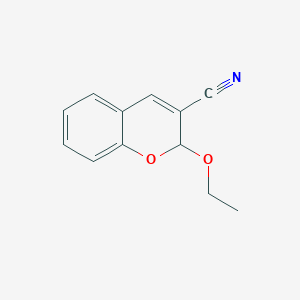

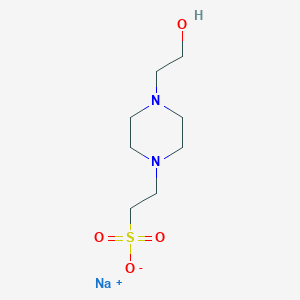

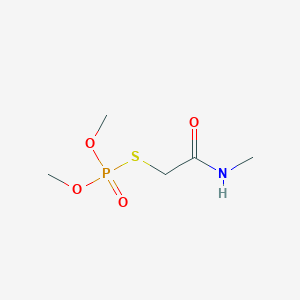

![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)
